N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[(3-fluorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O6S/c21-15-7-4-8-16(11-15)31(28,29)22-10-9-18(25)23-17(14-5-2-1-3-6-14)12-24-19(26)13-30-20(24)27/h1-8,11,17,22H,9-10,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSINNNGUTOXTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Oxazolidine ring : This contributes to the compound's biological activity.
- Phenylethyl group : Enhances binding affinity to biological targets.
- Fluorophenylsulfonamide moiety : May influence pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C19H20N2O4S
- Molecular Weight : Approximately 372.44 g/mol
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The oxazolidine ring may interact with specific enzymes, inhibiting their activity.
- Receptor Modulation : The phenylethyl group enhances the compound's affinity for various receptors, potentially modulating their function.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pathways involved in inflammation.
Therapeutic Applications
Research indicates potential applications in:
- Anti-cancer therapies : The compound may inhibit tumor growth through its action on specific molecular targets.
- Neurological disorders : Its structural components suggest interactions that could promote neuronal growth and regeneration.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
Animal Studies
Animal models have shown promise in evaluating the anti-inflammatory effects of this compound. A study involving induced inflammation in rats revealed:
- Reduction in inflammatory markers : Significant decrease in TNF-alpha and IL-6 levels.
- Improved recovery times : Enhanced healing in treated groups compared to controls.
Clinical Implications
While clinical trials are yet to be initiated, the encouraging results from preclinical studies suggest that this compound may be a candidate for further investigation in human trials focusing on cancer and inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues with Sulfonamido and Fluorophenyl Groups
(a) N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10, )
- Structure : Propanamide with a 4-chlorophenyl group and cyclohexyl-hydroxy substituent.
- Key Differences: Lacks the oxazolidinone ring and fluorophenylsulfonamido group.
(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structure : Contains a 3-fluorophenylsulfonamide group and pyrazolopyrimidine core.
- Key Similarities : Fluorophenylsulfonamido moiety enhances solubility and binding to hydrophobic enzyme pockets.
- Activity : Demonstrated kinase inhibition (mTOR/PI3K) due to sulfonamide and fluorophenyl interactions .
(c) 2-[[2-(3-Fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide ()
- Structure: Propanamide with 3-fluoroanilino and sulfonamide groups.
- Key Similarities : Fluorine substitution and sulfonamide linkage mimic the target compound’s pharmacodynamic profile.
- Synthesis : Uses sulfonamide coupling similar to Scheme 1 in .
Analogues with Oxazolidinone or Heterocyclic Moieties
(a) N-((2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1, )
- Structure : Propanamide with triazole and difluorophenyl groups.
- Key Differences: Replaces oxazolidinone with triazole but retains fluorine-enhanced lipophilicity.
- Activity : Antifungal activity attributed to triazole-mediated cytochrome P450 inhibition .
(b) 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide ()
- Structure : Propanamide fused to a benzoxazolone ring.
- Key Similarities: Oxazolidinone-like heterocycle but lacks sulfonamido substitution.
- Activity : Moderate enzyme inhibition (18% conversion rate in screening assays) .
Physicochemical and Pharmacokinetic Comparison
<sup>a</sup> Predicted using fragment-based methods.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including sulfonamide coupling, oxazolidinone ring formation, and amide bond formation. Key considerations include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are effective for sulfonamide and amide couplings due to their ability to stabilize intermediates .
- Coupling Reagents: HBTU () or EDCI/HOBt systems are recommended for amide bond formation, with yields improved by using stoichiometric equivalents of coupling agents and bases like triethylamine .
- Temperature Control: Reactions are typically conducted at 0–25°C for sensitive intermediates (e.g., oxazolidinone ring closure) to avoid side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity .
Basic: Which analytical techniques are most effective for confirming structural integrity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR):
- 1H-NMR identifies proton environments (e.g., aromatic protons from the fluorophenyl group, NH signals from sulfonamide/amide).
- 13C-NMR confirms carbonyl groups (e.g., 2,4-dioxooxazolidin-3-yl at ~170–180 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1650–1750 cm⁻¹ confirm carbonyl stretches (oxazolidinone, amide) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection assess purity (>95% is typical for pharmacological studies) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from overlapping signals or unexpected stereochemistry. Strategies include:
- Multi-Dimensional NMR: HSQC and HMBC experiments clarify carbon-proton correlations, resolving ambiguities in complex regions (e.g., oxazolidinone ring protons) .
- Computational Validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts or IR spectra, which are compared to experimental data to verify assignments .
- Mass Spectrometry (HRMS): High-resolution MS confirms molecular formula and detects potential impurities (e.g., sodium adducts or incomplete reaction byproducts) .
Advanced: What strategies are recommended for designing SAR studies for this compound?
Methodological Answer:
Focus on modifying key pharmacophores while maintaining core structural integrity:
- Oxazolidinone Ring Modifications: Replace the dioxooxazolidin-3-yl group with other heterocycles (e.g., thiazolidinedione) to assess impact on target binding .
- Fluorophenyl Sulfonamide Variations: Introduce electron-withdrawing groups (e.g., nitro) or alter substitution patterns on the phenyl ring to evaluate solubility and affinity .
- Biological Assays: Use enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate structural changes with activity .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Liquid-Liquid Extraction: Separate unreacted starting materials using ethyl acetate and water .
- Column Chromatography: Optimize solvent gradients (e.g., 5–50% ethyl acetate in hexane) to isolate the product from byproducts .
- Recrystallization: Use ethanol/water mixtures (4:1 ratio) for final polishing, ensuring high crystalline purity .
Advanced: How can researchers address low yields in the coupling step of the synthesis?
Methodological Answer:
Low yields often stem from inefficient activation or steric hindrance:
- Reagent Optimization: Replace HBTU with TBTU for bulky substrates or use pre-activated sulfonyl chlorides for sulfonamide formation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 80°C vs. 24 hours at room temperature) to minimize decomposition .
- In Situ Monitoring: Use thin-layer chromatography (TLC) or inline IR to track reaction progress and adjust stoichiometry dynamically .
Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Molecular Dynamics Simulations: Predict binding stability of derivatives with target proteins (e.g., COX-2 or kinase enzymes) to prioritize synthesis .
- ADMET Prediction Tools: Use software like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) and eliminate derivatives with poor drug-likeness .
- Fragment-Based Design: Deconstruct the molecule into core fragments (e.g., fluorophenyl sulfonamide) and recombine with novel scaffolds to enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
